4-Bromo-N-(4-fluoro-3-nitrophenyl)benzamide is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly as a histone deacetylase inhibitor. This compound is classified under the category of benzamide derivatives, which are significant in pharmaceutical research due to their diverse biological activities.
The compound is synthesized through a series of chemical reactions involving starting materials such as 4-bromoaniline and 4-fluoro-3-nitrobenzoic acid derivatives. Its synthesis and characterization have been documented in various scientific studies and patents, highlighting its relevance in drug development and molecular biology.
The synthesis of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the reaction of 4-bromoaniline with an appropriate acyl chloride or anhydride derived from 4-fluoro-3-nitrobenzoic acid. The process can be summarized as follows:
The reaction typically proceeds via nucleophilic acyl substitution, where the amino group of 4-bromoaniline attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond. The reaction conditions, including temperature and solvent choice, can significantly influence yield and purity.
The compound can undergo various chemical reactions typical for amides, including hydrolysis under acidic or basic conditions, which can lead to the release of 4-bromoaniline and 4-fluoro-3-nitrobenzoic acid. Additionally, it may participate in coupling reactions to form more complex molecules.
The mechanism of action of 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide, particularly as a histone deacetylase inhibitor, involves binding to the active site of histone deacetylases. This action prevents the removal of acetyl groups from histones, leading to increased acetylation levels that can affect gene expression.
Studies indicate that compounds with similar structures exhibit significant inhibition of histone deacetylase activity, which is essential for regulating cellular processes such as differentiation and apoptosis.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of synthesized compounds.
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide (CAS 326901-29-5) is a synthetic benzamide derivative with the molecular formula C₁₃H₈BrFN₂O₃ and a molecular weight of 339.12 g/mol. Its structure features two aromatic rings connected by an amide (–C(=O)NH–) linker:
The dihedral angle between the rings significantly influences its bioactivity, as steric and electronic effects from substituents modulate binding to biological targets. Key properties include:
Table 1: Physicochemical Properties
Property | Value | Unit | Source |
---|---|---|---|
Molecular Weight | 339.12 | g/mol | |
Melting Point | Not reported | - | - |
Predicted Boiling Point | 369.8 ± 42.0 | °C | [1] |
Density | 1.691 ± 0.06 | g/cm³ | [1] |
Solubility | Organic solvents (e.g., DCM) | - |
The canonical SMILES (C₁=CC(=CC=C₁C(=O)NC₂=CC(=C(C=C₂)F)N+[O⁻])Br) and InChIKey (CGWFZXBCHIAJNY-UHFFFAOYSA-N) facilitate computational studies of its interactions .
Benzamide derivatives emerged as critical pharmacophores in the 1990s due to their bioisosteric properties and ease of functionalization. Early work focused on ortho-substituted benzamides for psychiatric disorders, but interest shifted to meta- and para-substituted variants (e.g., nitro, bromo) to enhance target selectivity [5].
4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide was synthesized via nucleophilic acyl substitution:
The compound’s design leverages electron-withdrawing groups (Br, F, NO₂) to:
This benzamide derivative exhibits dual mechanisms in disease modulation:
■ Histone Deacetylase (HDAC) Inhibition
HDACs regulate gene expression by deacetylating lysine residues. The compound binds HDAC’s zinc-containing active sites via:
■ Anti-Aggregation Activity in Neurodegeneration
Hybridization strategies merged its benzamide core with benzothiazole/indole scaffolds (e.g., N744 cyanine dye) to target tau and α-synuclein aggregates:
Table 2: Biological Activities of Benzamide Derivatives
Target | Activity | Experimental Model | Key Pharmacophore |
---|---|---|---|
HDAC | Inhibition via zinc chelation | In vitro enzymatic | Bromo-nitro benzamide |
α-Synuclein | Fibril reduction (>85%) | Thioflavin-T assay | Hybrid indole-benzamide |
Tau protein (2N4R isoform) | Oligomer inhibition | PICUP assay | Methoxy-benzothiazole core |
■ Structure-Activity Relationship (SAR) Insights
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0